N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, a chlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide typically involves the reaction of 4-chlorobenzyl chloride with thiadiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
Uniqueness
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and chlorobenzyl group contribute to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H18ClN3OS |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide |
InChI |
InChI=1S/C15H18ClN3OS/c1-4-15(2,3)13(20)17-14-19-18-12(21-14)9-10-5-7-11(16)8-6-10/h5-8H,4,9H2,1-3H3,(H,17,19,20) |
InChI Key |
JGVRZHRGSXUGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.